molecular formula C18H12Cl12 B173710 Syn-dodecachloropentacyclooctadecadiene CAS No. 135821-03-3

Syn-dodecachloropentacyclooctadecadiene

Cat. No. B173710
M. Wt: 653.7 g/mol
InChI Key: UGQQAJOWXNCOPY-MXYLTYEXSA-N
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Description

Syn-dodecachloropentacyclooctadecadiene (SDCPCOD) is a highly symmetrical molecule composed of 18 atoms of carbon and chlorine. It is a member of the family of polychlorinated hydrocarbons (PCDDs), which are pollutants found in the environment. SDCPCOD has been studied extensively in the past decades due to its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Structural Insights

Research has shown that the solution structures of DNA dodecamers containing specific configurations, such as cis-syn cyclobutane thymine dimers, reveal subtle distortions to the phosphodiester backbone. This includes a BII phosphate enabling the DNA helix to accommodate the dimer by destacking the base adjacent to the dimer, which has implications for the recognition and repair mechanisms of DNA damage (McAteer et al., 1998).

Thermodynamics and Kinetics

Studies on the thermal behavior of specific isomers, such as anti and syn isomers of 5,8-diethyl-7-hydroxy-6-dodecanone oxime, extracted from commercial reagents, have been explored. The thermal isomerization from anti to syn isomers suggests a mechanism based on nitroso-oxime tautomerism, highlighting the thermal stability and reactivity of these compounds (Keeney & Osseo-Asare, 1984).

Environmental Presence and Impact

The presence of chlorinated flame retardants and their dechlorinated analogs in the environment has been studied, indicating the ubiquity and potential ecological impacts of such compounds. Research on aquatic organisms near chemical production facilities has detected various chlorinated compounds, suggesting their persistence and bioaccumulation potential in aquatic food webs (Wang et al., 2015).

properties

IUPAC Name

(1R,2R,5S,6S,9R,10R,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6+,7+,8-,13-,14+,15+,16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQAJOWXNCOPY-MXYLTYEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@]5(C(=C([C@@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016863
Record name syn-Dechlorane Plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syn-dodecachloropentacyclooctadecadiene

CAS RN

135821-03-3
Record name Dodecachloropentacyclooctadecadiene, syn-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name syn-Dechlorane Plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECACHLOROPENTACYCLOOCTADECADIENE, SYN-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQI6058B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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